molecular formula C18H16ClN3O3S2 B2744430 2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 394232-17-8

2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2744430
CAS No.: 394232-17-8
M. Wt: 421.91
InChI Key: ZYBKNRVFZMNOSJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A variety of derivatives related to the chemical structure of interest have been synthesized, showcasing the versatility and potential for targeted pharmacological applications. These derivatives have been characterized using techniques like IR, EI-MS, 1H NMR, and 13C-NMR, providing detailed insights into their molecular structures (K. Nafeesa et al., 2017).

Pharmacological Evaluation

The pharmacological evaluation of these derivatives has shown promising antibacterial and anti-enzymatic activities. For example, certain compounds demonstrated significant inhibitory effects against gram-negative bacterial strains and moderate inhibition of enzymes like lipoxygenase (LOX) (S. Z. Siddiqui et al., 2014). Additionally, some derivatives have been found to be active against acetylcholinesterase, indicating potential applications in addressing diseases related to neurotransmitter dysfunction (A. Rehman et al., 2013).

Antiviral Activity

Research into the antiviral properties of related compounds has yielded compounds with anti-tobacco mosaic virus activity, demonstrating the potential for broader applications in combating viral infections (Zhuo Chen et al., 2010).

Molecular Docking and Cytotoxicity Studies

Molecular docking studies have helped identify active binding sites for enzymes, correlating synthesized compounds' structure with their bioactivity. This approach has facilitated the discovery of compounds with less cytotoxicity, indicating safer pharmacological profiles for potential therapeutic use (S. Z. Siddiqui et al., 2014).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-12-5-8-15(25-2)14(9-12)17-21-22-18(27-17)20-16(23)10-26-13-6-3-11(19)4-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBKNRVFZMNOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.